2-(Methylsulfanyl)propan-1-amine

説明

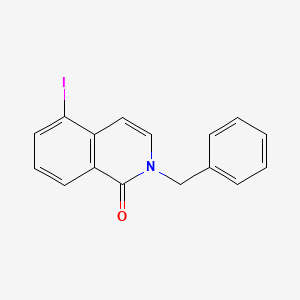

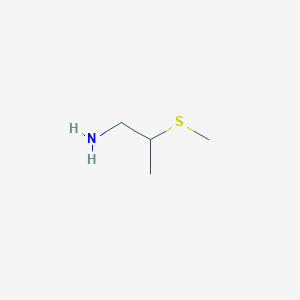

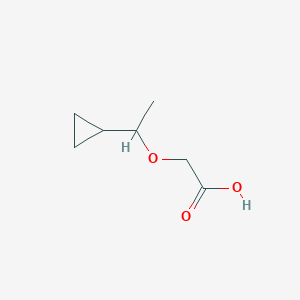

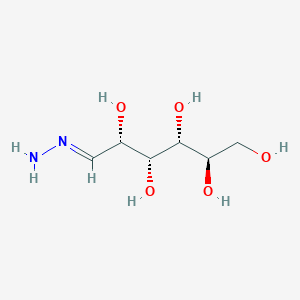

2-(Methylsulfanyl)propan-1-amine, also known as 2-methyl-1-(methylsulfanyl)propan-2-amine, is a chemical compound with the molecular formula C5H13NS . It has a molecular weight of 119.23 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-(Methylsulfanyl)propan-1-amine is 1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 . This indicates that the compound consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

2-(Methylsulfanyl)propan-1-amine has a density of 0.9±0.1 g/cm3, a boiling point of 168.1±23.0 °C at 760 mmHg, and a vapor pressure of 1.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.5±3.0 kJ/mol and a flash point of 55.5±22.6 °C . The compound has a molar refractivity of 36.7±0.3 cm3 .科学的研究の応用

Equilibrium Studies and Antitumor Activity

2-(Methylsulfanyl)propan-1-amine, as part of Pd(II)–amine complexes, has been investigated for its potential antitumor activity. Equilibrium studies on these complexes, especially with sulfur donor ligands, have revealed insights into their stability and interactions with biological molecules, potentially influencing antitumor drug reactions in biological systems (Shoukry & van Eldik, 2023).

CO2 Capture and Environmental Impact

The compound has relevance in environmental chemistry, particularly in CO2 capture technologies. Research focusing on liquid absorption methods for CO2 capture, including amine-based solutions, highlights the need for developing more effective and sustainable technologies. These studies indicate the compound's potential role in improving absorption performance and reducing energy requirements in CO2 capture processes (Ochedi et al., 2020).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been evaluated for their efficacy in degrading nitrogen-containing compounds, including amines. These processes are crucial for minimizing the environmental impact of toxic and hazardous amino-compounds in water. Studies provide insights into the degradation efficiencies, reaction mechanisms, and the influence of process parameters on the treatment outcomes (Bhat & Gogate, 2021).

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs) have demonstrated significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research on amine-functionalized MOFs highlights their high CO2 sorption capacity and their applications in catalysis, offering a pathway to more efficient and selective capture and separation processes (Lin, Kong, & Chen, 2016).

Flavor Compounds in Foods

Research on branched aldehydes, related to 2-(Methylsulfanyl)propan-1-amine, outlines their importance as flavor compounds in various foods. The production and degradation of these aldehydes from amino acids are critical for controlling the formation of desired levels of aldehydes in food products, affecting food quality and consumer preferences (Smit, Engels, & Smit, 2009).

Safety and Hazards

2-(Methylsulfanyl)propan-1-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for the compound include H226, H302, H312, H314, H332, H335, and H412 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

2-methylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-4(3-5)6-2/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHRMQPEENZCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B3248905.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)